molecular formula C15H9KO8S B15138546 Apigenin-7-O-sulfate Potassium Salt

Apigenin-7-O-sulfate Potassium Salt

Cat. No.: B15138546
M. Wt: 388.4 g/mol
InChI Key: GSJHDZLRMIJSLH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Apigenin-7-O-sulfate (potassium) is a major flavonoid compound found in various plants, particularly those from the Bay of Cadiz . It is known for its distinctive chemical structure and biological activities. The compound is a potassium salt of apigenin-7-O-sulfate, which is a sulfated derivative of apigenin, a well-known flavonoid.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of apigenin-7-O-sulfate (potassium) typically involves the sulfation of apigenin. This can be achieved by reacting apigenin with sulfur trioxide-pyridine complex in an appropriate solvent, followed by neutralization with potassium hydroxide to obtain the potassium salt .

Industrial Production Methods: Industrial production of apigenin-7-O-sulfate (potassium) may involve the extraction of apigenin from plant sources, followed by chemical sulfation and purification processes. The exact methods can vary depending on the scale and specific requirements of the production process .

Chemical Reactions Analysis

Types of Reactions: Apigenin-7-O-sulfate (potassium) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of apigenin-7-O-sulfate, while reduction can produce desulfated derivatives .

Mechanism of Action

The mechanism of action of apigenin-7-O-sulfate (potassium) involves its interaction with various molecular targets and pathways:

Properties

Molecular Formula

C15H9KO8S

Molecular Weight

388.4 g/mol

IUPAC Name

potassium;[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl] sulfate

InChI

InChI=1S/C15H10O8S.K/c16-9-3-1-8(2-4-9)13-7-12(18)15-11(17)5-10(6-14(15)22-13)23-24(19,20)21;/h1-7,16-17H,(H,19,20,21);/q;+1/p-1

InChI Key

GSJHDZLRMIJSLH-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OS(=O)(=O)[O-])O)O.[K+]

Origin of Product

United States

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